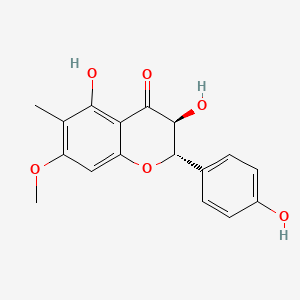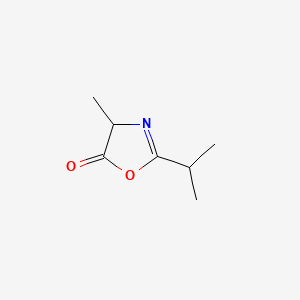
Aluminum;6-methylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;6-methylheptanoate is a chemical compound that combines aluminum with 6-methylheptanoic acid. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of this compound make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;6-methylheptanoate typically involves the reaction of aluminum with 6-methylheptanoic acid. One common method is to react aluminum powder with 6-methylheptanoic acid in the presence of a solvent, such as toluene, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as distillation or crystallization, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum;6-methylheptanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions where the 6-methylheptanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while reduction could produce 6-methylheptanol.
Applications De Recherche Scientifique
Aluminum;6-methylheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion transport.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of metal ion-related disorders.
Industry: this compound is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of aluminum;6-methylheptanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to metal ion-binding sites on proteins, altering their structure and function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: A related compound with similar structural features but different chemical properties.
Aluminum isopropoxide: Another organoaluminum compound with distinct reactivity and applications.
Uniqueness
Aluminum;6-methylheptanoate is unique due to its specific combination of aluminum and 6-methylheptanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C24H45AlO6 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
aluminum;6-methylheptanoate |
InChI |
InChI=1S/3C8H16O2.Al/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
WUICQAOVRXQVGM-UHFFFAOYSA-K |
SMILES canonique |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)

![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)

![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)

![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
